4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar biological activities but lacking the methoxybenzylidene and methoxyphenyl groups.
4-((4-Methoxybenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: A closely related compound with similar structural features but different substitution patterns on the benzene rings.
4-((3-Hydroxybenzylidene)amino)-5-(3-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: Another related compound with hydroxyl groups instead of methoxy groups, which may result in different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
613249-23-3 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-7-3-5-12(9-14)11-18-21-16(19-20-17(21)24)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
ROHIVWGBMGCJMW-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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